molecular formula C6H12ClNO2 B555408 (S)-3-Aminohex-5-enoic acid hydrochloride CAS No. 270263-02-0

(S)-3-Aminohex-5-enoic acid hydrochloride

Cat. No. B555408
M. Wt: 129,16 g/mole
InChI Key: JFPGGODHJJCONI-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Aminohex-5-enoic acid hydrochloride” is a compound that includes an amino acid (3-Aminohex-5-enoic acid) and hydrochloric acid. Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. For example, acid chlorides react rapidly with ammonia and amines to give amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

(S)-3-Aminohex-5-enoic acid hydrochloride , as a compound, has been pivotal in the field of chemical synthesis and characterization. A notable application is observed in the synthesis of N-protected 14C-labelled analogues of similar compounds, showcasing an innovative approach to synthesizing labelled compounds for various applications in research. This novel method is instrumental in tracing and studying the biological pathways and interactions of these compounds within systems, providing valuable insights into their mechanisms and potential applications (Jessen, Selvig, & Valsborg, 2001).

In parallel, another study highlighted the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid , a process crucial for the production of compounds with high enantiomeric excess, which is essential for the development of pharmaceuticals and other chemical entities with specific and targeted biological activities (Burk et al., 2003).

Antibacterial Applications

The compound's derivatives have been synthesized and evaluated for their antibacterial activity . Fatty acid hydrazides derivatives have been used to synthesize biologically active compounds that exhibited promising antimicrobial activity against various bacterial strains. This discovery opens avenues for the development of new antibacterial agents, potentially addressing the increasing concern of antibiotic resistance (Banday, Mattoo, & Rauf, 2010).

Safety And Hazards

As with any chemical compound, handling “(S)-3-Aminohex-5-enoic acid hydrochloride” would require appropriate safety precautions. Hydrochloric acid, for example, is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions for this compound would depend on its specific applications. For example, if it were used in pharmaceuticals, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

(3S)-3-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375863
Record name (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminohex-5-enoic acid hydrochloride

CAS RN

270263-02-0
Record name (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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